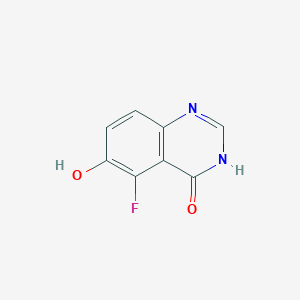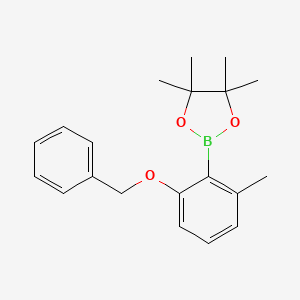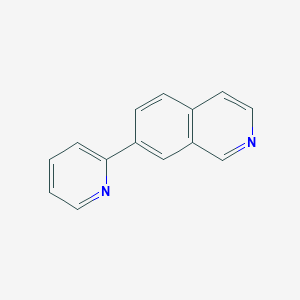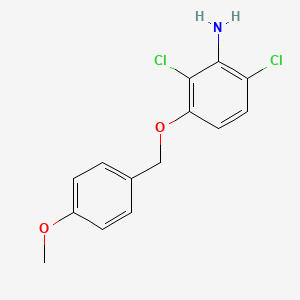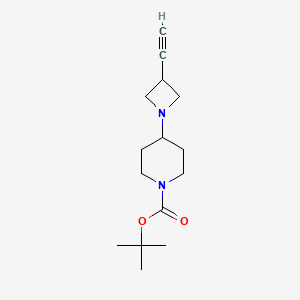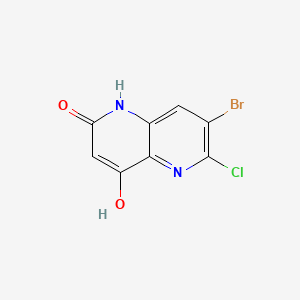
7-Bromo-6-chloro-4-hydroxy-1,5-naphthyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-6-chloro-4-hydroxy-1,5-naphthyridin-2(1H)-one is a synthetic organic compound that belongs to the naphthyridine family. Compounds in this family are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine, chlorine, and hydroxyl groups in its structure suggests that it may exhibit unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-6-chloro-4-hydroxy-1,5-naphthyridin-2(1H)-one typically involves multi-step organic reactions. A common approach might include:
Halogenation: Introduction of bromine and chlorine atoms into the naphthyridine ring.
Hydroxylation: Addition of a hydroxyl group to the desired position.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Control of temperature and pressure to favor desired reactions.
Purification: Techniques such as crystallization or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
7-Bromo-6-chloro-4-hydroxy-1,5-naphthyridin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: Replacement of bromine or chlorine atoms with other functional groups.
Oxidation and Reduction: Changes in the oxidation state of the compound.
Condensation Reactions: Formation of larger molecules through the combination of smaller ones.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like sodium borohydride.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions might yield derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its effects on biological systems.
Medicine: Potential use as a pharmaceutical agent due to its unique structure.
Industry: Applications in materials science and chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 7-Bromo-6-chloro-4-hydroxy-1,5-naphthyridin-2(1H)-one would involve its interaction with specific molecular targets. This could include:
Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Pathways: Affecting biochemical pathways involved in disease processes.
Comparación Con Compuestos Similares
Similar Compounds
6-Chloro-4-hydroxy-1,5-naphthyridin-2(1H)-one: Lacks the bromine atom.
7-Bromo-4-hydroxy-1,5-naphthyridin-2(1H)-one: Lacks the chlorine atom.
7-Bromo-6-chloro-1,5-naphthyridin-2(1H)-one: Lacks the hydroxyl group.
Uniqueness
The presence of both bromine and chlorine atoms, along with a hydroxyl group, makes 7-Bromo-6-chloro-4-hydroxy-1,5-naphthyridin-2(1H)-one unique. This combination of functional groups can lead to distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C8H4BrClN2O2 |
|---|---|
Peso molecular |
275.48 g/mol |
Nombre IUPAC |
7-bromo-6-chloro-4-hydroxy-1H-1,5-naphthyridin-2-one |
InChI |
InChI=1S/C8H4BrClN2O2/c9-3-1-4-7(12-8(3)10)5(13)2-6(14)11-4/h1-2H,(H2,11,13,14) |
Clave InChI |
ARICSPJIXVAEJU-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=NC(=C1Br)Cl)C(=CC(=O)N2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Furo[3,2-c]pyridin-3(2H)-one hydrobromide](/img/structure/B13936498.png)
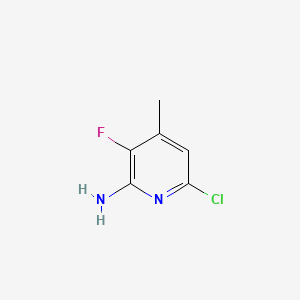
![ethyl 7-acetoxy-2,3-dimethyl-3H-benzo[d]imidazole-5-carboxylate](/img/structure/B13936505.png)

![1-[3-Bromo-1-(2-chlorophenyl)prop-1-en-2-yl]-4-fluorobenzene](/img/structure/B13936509.png)

![8-Benzyl-2-methyl-2,8-diazaspiro[4.5]decane](/img/structure/B13936522.png)
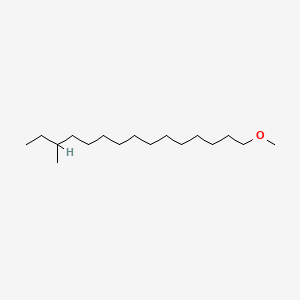
![2-Bromo-N-[2-(4-methoxy-phenyl)-2H-pyrazol-3-yl]-acetamide](/img/structure/B13936531.png)
